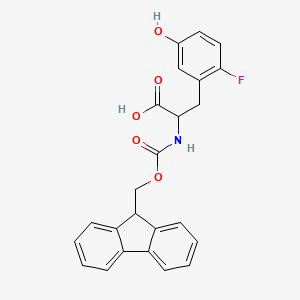
N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(5-Oxo-5H-dibenzo(a,d)cycloheptèn-10-yl)-1-pipérazinyl)carbonyl)glycine éthyl ester est un composé organique complexe avec une structure unique. Il présente un noyau dibenzo(a,d)cycloheptène, un cycle pipérazine et un fragment de glycine éthyl ester.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de N-((4-(5-Oxo-5H-dibenzo(a,d)cycloheptèn-10-yl)-1-pipérazinyl)carbonyl)glycine éthyl ester implique généralement plusieurs étapes:
Formation du noyau dibenzo(a,d)cycloheptène: Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former la structure dibenzo(a,d)cycloheptène.
Attachement du cycle pipérazine: Le cycle pipérazine est introduit par des réactions de substitution nucléophile, souvent en utilisant des dérivés de pipérazine et des groupes partant appropriés.
Couplage avec la glycine éthyl ester: La dernière étape implique le couplage de l'intermédiaire avec la glycine éthyl ester en utilisant des agents de couplage de carbodiimide comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base comme la N,N-diisopropyléthylamine (DIPEA).
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies synthétiques ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
N-((4-(5-Oxo-5H-dibenzo(a,d)cycloheptèn-10-yl)-1-pipérazinyl)carbonyl)glycine éthyl ester peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant potentiellement à la formation d'acides carboxyliques ou de cétones.
Réduction: Les réactions de réduction utilisant des agents comme l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent convertir les cétones en alcools.
Réactifs et conditions courants
Oxydation: Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction: Hydrure d'aluminium et de lithium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution: Dérivés de pipérazine, groupes partant appropriés (par exemple, halogénures)
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Chimie médicinale: La structure unique du composé en fait un candidat pour le développement de médicaments, en particulier pour cibler les troubles neurologiques ou le cancer.
Science des matériaux: Ses propriétés structurelles peuvent être utiles dans le développement de nouveaux matériaux avec des propriétés électroniques ou mécaniques spécifiques.
Études biologiques: Le composé peut être utilisé comme une sonde pour étudier divers processus biologiques, notamment les interactions enzymatiques et la liaison aux récepteurs.
Mécanisme d'action
Le mécanisme d'action de N-((4-(5-Oxo-5H-dibenzo(a,d)cycloheptèn-10-yl)-1-pipérazinyl)carbonyl)glycine éthyl ester implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Les effets du composé sont médiés par la liaison à ces cibles, ce qui conduit à des changements dans les voies de signalisation cellulaire et les réponses biologiques.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders or cancer.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of N-((4-(5-Oxo-5H-dibenzo(a,d)cyclohepten-10-yl)-1-piperazinyl)carbonyl)glycine ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(5-Oxo-5H-dibenzo(a,d)cycloheptèn-10-yl)-4-(3-pyridinylcarbonyl)pipérazine
- 3-[4-(5-oxo-5H-dibenzo[a,d]cycloheptèn-10-yl)-pipérazin-1-yl]-acide propionique éthyl ester
Unicité
N-((4-(5-Oxo-5H-dibenzo(a,d)cycloheptèn-10-yl)-1-pipérazinyl)carbonyl)glycine éthyl ester est unique en raison de sa combinaison d'un noyau dibenzo(a,d)cycloheptène, d'un cycle pipérazine et d'un fragment de glycine éthyl ester. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
56972-96-4 |
|---|---|
Formule moléculaire |
C24H25N3O4 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
ethyl 2-[[4-(2-oxo-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperazine-1-carbonyl]amino]acetate |
InChI |
InChI=1S/C24H25N3O4/c1-2-31-22(28)16-25-24(30)27-13-11-26(12-14-27)21-15-17-7-3-4-8-18(17)23(29)20-10-6-5-9-19(20)21/h3-10,15H,2,11-14,16H2,1H3,(H,25,30) |
Clé InChI |
KMLQRYVFVJOFDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)N1CCN(CC1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


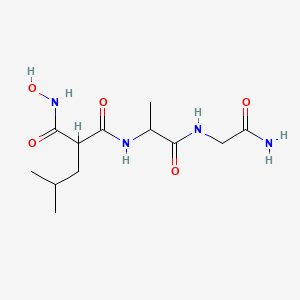
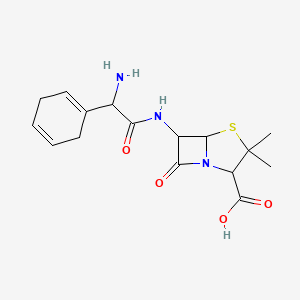


![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
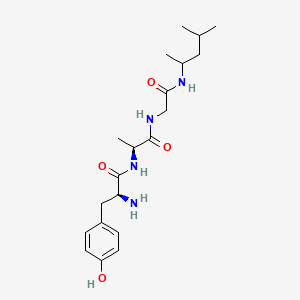
![(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12301212.png)
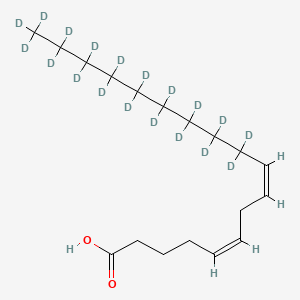

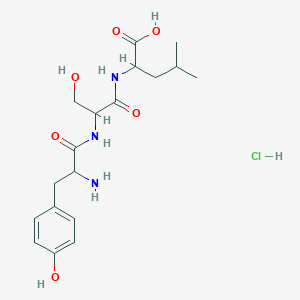
![4-[(4-Acetyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B12301246.png)
![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)
